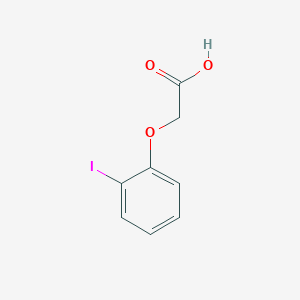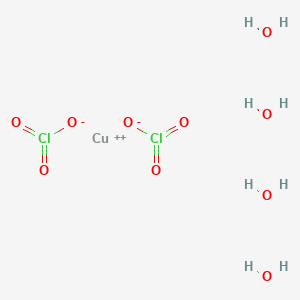
Copper dichlorate tetrahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper dichlorate tetrahydrate (CuCl2·4H2O) is a copper salt compound that is commonly used in laboratory experiments and scientific research. It is a crystalline powder that is highly soluble in water and has a blue-green color. Copper dichlorate tetrahydrate has several applications in scientific research, including its use as a catalyst, oxidizing agent, and inorganic reagent.
Mécanisme D'action
Copper dichlorate tetrahydrate acts as an oxidizing agent by accepting electrons from other compounds, thereby causing them to undergo oxidation. This mechanism of action is utilized in various organic synthesis reactions, where it is used to convert alcohols to aldehydes and ketones.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of copper dichlorate tetrahydrate. However, it is known to be toxic and can cause skin irritation upon contact.
Avantages Et Limitations Des Expériences En Laboratoire
Copper dichlorate tetrahydrate has several advantages in laboratory experiments, including its high solubility in water and its ability to act as an oxidizing agent. However, it also has limitations, including its toxicity and potential skin irritation upon contact.
Orientations Futures
There are several future directions for the use of copper dichlorate tetrahydrate in scientific research. One potential direction is its use as a catalyst in the synthesis of new organic compounds. Additionally, it could be used in the development of new inorganic reagents for the analysis of various compounds. Further research is needed to fully understand the potential applications of copper dichlorate tetrahydrate in scientific research.
Méthodes De Synthèse
Copper dichlorate tetrahydrate can be synthesized by reacting copper(II) chloride dihydrate (CuCl2·2H2O) with concentrated hydrochloric acid (HCl) and water (H2O). The reaction produces a blue-green solution that can be filtered and dried to obtain the final product.
Applications De Recherche Scientifique
Copper dichlorate tetrahydrate has several applications in scientific research, including its use as a catalyst in organic synthesis reactions. It is also used as an oxidizing agent in the preparation of aldehydes and ketones. Additionally, it is used as an inorganic reagent in the analysis of various compounds.
Propriétés
Numéro CAS |
135821-00-0 |
|---|---|
Nom du produit |
Copper dichlorate tetrahydrate |
Formule moléculaire |
Cl2CuH8O10 |
Poids moléculaire |
302.51 g/mol |
Nom IUPAC |
copper;dichlorate;tetrahydrate |
InChI |
InChI=1S/2ClHO3.Cu.4H2O/c2*2-1(3)4;;;;;/h2*(H,2,3,4);;4*1H2/q;;+2;;;;/p-2 |
Clé InChI |
VPXMBRBPUORXKO-UHFFFAOYSA-L |
SMILES |
O.O.O.O.[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Cu+2] |
SMILES canonique |
O.O.O.O.[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Cu+2] |
Autres numéros CAS |
135821-00-0 |
Synonymes |
tetraaqua copper (II) chlorate tetraaquacopper (II) chlorate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




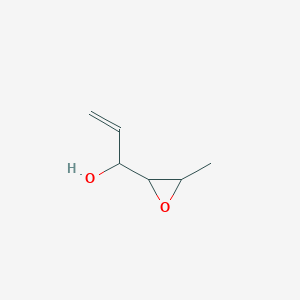
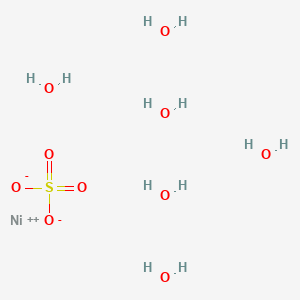
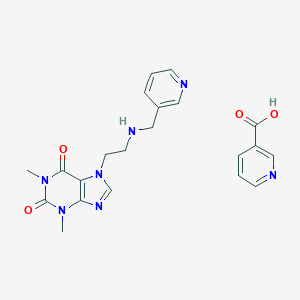
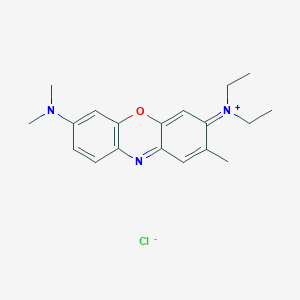
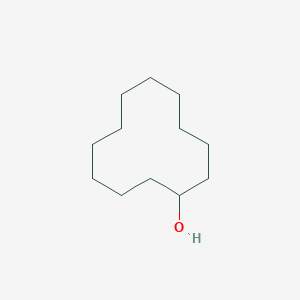
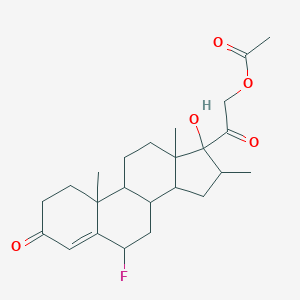
![(3R,4S)-4-[(1S)-1-hydroxyethyl]-3-propan-2-ylazetidin-2-one](/img/structure/B158462.png)
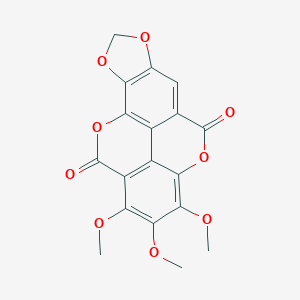

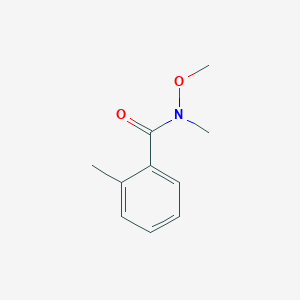
![2-{[(4-Aminophenyl)sulfonyl]amino}benzoic acid](/img/structure/B158467.png)
![2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B158468.png)
